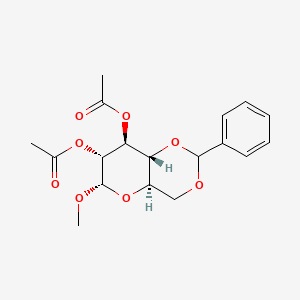
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant Activity
Benzimidazole derivatives demonstrate significant antioxidant properties. For instance, 2-methyl benzimidazole, a similar compound, was found to have notable antioxidant activity. This is indicative of the potential for related benzimidazole compounds, such as 2H-Benzimidazol-2-one, to possess similar properties (Saini, Dhiman, Mittal, & Kumar, 2016).
DNA Topoisomerase Inhibition
1H-Benzimidazole derivatives, closely related to the compound , have shown activity as inhibitors of type I DNA topoisomerases. These enzymes are crucial for DNA replication and cell division, suggesting that benzimidazole derivatives may have therapeutic potential in cancer treatment (Alpan, Gunes, & Topçu, 2007).
Cytotoxicity and DNA Interaction
Benzimidazole containing compounds have been synthesized and shown to interact with DNA, causing cellular DNA lesions and exhibiting cytotoxic effects on various cancer cell lines. This further underscores the potential of benzimidazole derivatives in cancer research (Paul et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives have been investigated as corrosion inhibitors for metals. They show promise in protecting materials like mild steel in acidic environments, which could be beneficial in industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).
Greener Synthesis Processes
Benzimidazoles are significant in pharmaceuticals, and there have been advancements in their synthesis. For instance, oxidant-free synthesis methods for benzimidazoles from alcohols and aromatic diamines have been developed, contributing to more environmentally friendly chemical processes (Luo et al., 2017).
Antimicrobial Activities
New benzimidazole derivatives have demonstrated potent antimicrobial activities, including actions against drug-resistant strains. These findings highlight the potential of benzimidazole-based compounds in addressing antibiotic resistance (Zhang et al., 2014).
Propriétés
IUPAC Name |
5-chloro-1-methyl-3-phenylbenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-16-12-8-7-10(15)9-13(12)17(14(16)18)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKDZYXVYGIVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190820 | |
| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl- | |
CAS RN |
37385-92-5 | |
| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037385925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4QK24E8JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B1605836.png)

![[4-(Acetyloxy)-3-methoxyphenyl]acetic acid](/img/structure/B1605841.png)










